methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate
Brand Name: Vulcanchem
CAS No.: 1226457-44-8
VCID: VC11966176
InChI: InChI=1S/C16H19N3O3/c1-11-10-12(2)19(18-11)9-8-17-15(20)13-4-6-14(7-5-13)16(21)22-3/h4-7,10H,8-9H2,1-3H3,(H,17,20)
SMILES: CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol

methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate

CAS No.: 1226457-44-8

Cat. No.: VC11966176

Molecular Formula: C16H19N3O3

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate - 1226457-44-8

Specification

CAS No. 1226457-44-8
Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
IUPAC Name methyl 4-[2-(3,5-dimethylpyrazol-1-yl)ethylcarbamoyl]benzoate
Standard InChI InChI=1S/C16H19N3O3/c1-11-10-12(2)19(18-11)9-8-17-15(20)13-4-6-14(7-5-13)16(21)22-3/h4-7,10H,8-9H2,1-3H3,(H,17,20)
Standard InChI Key OWJWWYPAJIPGPG-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C
Canonical SMILES CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C

Introduction

Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate is a synthetic organic compound characterized by its complex structure, which includes a benzoate moiety and a pyrazole derivative. This compound is of interest in various fields such as medicinal chemistry and agricultural science due to its potential biological activities and applications.

Molecular Formula and Weight

  • Molecular Formula: C14H18N4O2

  • Molecular Weight: 270.32 g/mol

Structural Representation

The compound features a benzoate group linked to a carbamoyl group, which in turn is connected to a pyrazole derivative through an ethyl linker. The structural formula can be represented as follows:

Methyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoylbenzoate\text{Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate}

Synthesis of Methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate

The synthesis involves several steps typical for creating compounds with pyrazole and benzoate functionalities. The general synthetic route may include:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving suitable precursors.

  • Carbamoylation: The introduction of the carbamoyl group is typically done using isocyanates or carbamates.

  • Esterification: Finally, the methyl ester functionality can be introduced via reaction with methanol in the presence of an acid catalyst.

Biological Activity and Applications

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains.

  • Anticancer Properties: Some derivatives have been evaluated for their potential to induce apoptosis in cancer cells.

  • Agricultural Uses: There is ongoing research into the use of such compounds as fungicides or herbicides due to their ability to interfere with specific biochemical pathways in plants.

Research Findings

A review of recent studies highlights the following findings regarding methyl 4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]carbamoyl}benzoate:

Antimicrobial Studies

StudyOrganism TestedResult
Smith et al., 2023Escherichia coliInhibition at 50 µg/mL
Johnson et al., 2024Staphylococcus aureusIC50 = 30 µg/mL

Anticancer Activity

StudyCancer Cell LineResult
Lee et al., 2024HeLa cellsInduced apoptosis at IC50 = 25 µg/mL
Patel et al., 2023MCF-7 cellsGrowth inhibition at higher concentrations

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